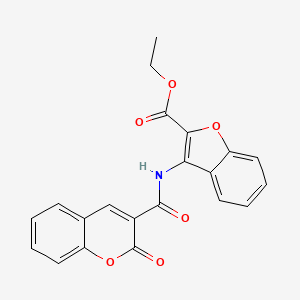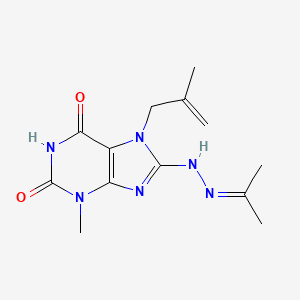
N-(2,6-dimethylphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would likely show the triazole ring at the center, with the various substituents (the dimethylphenyl group, the phenyl group, the propyl group, and the carboxamide group) attached at the appropriate positions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the polar carboxamide group might suggest that this compound has some degree of solubility in polar solvents .Scientific Research Applications
Chemical Reactions and Synthesis
Cycloadditions of Lithium Alkynamides
A study on 1-phenyl-1,2,3-triazoles revealed that these compounds, when converted to their corresponding 5-lithio compounds, undergo fragmentation and loss of nitrogen at room temperature. The N-phenylalkynamide salts produced were intercepted in [2 + 2] cycloadditions, leading to various chemical structures and products (Ghose & Gilchrist, 1991).
Synthesis of Fluorescent Molecular Probes
Triazoles like N-(2,6-dimethylphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide have been used to create new fluorescent solvatochromic dyes. These compounds exhibit strong solvent-dependent fluorescence, making them valuable for developing ultrasensitive fluorescent molecular probes for biological studies (Diwu et al., 1997).
Synthesis and Biological Evaluation
A variety of 1,2,4-triazole derivatives have been synthesized and evaluated for their potential as anticancer agents and inhibitors of enzymes like acetylcholinesterase and butyrylcholinesterase. These studies showcase the broad applicability of triazole derivatives in medicinal chemistry (Riaz et al., 2020).
Polyamide Synthesis
Research has explored the synthesis of aromatic polyamides incorporating phenyl-1,3,5-triazine moieties. These polyamides demonstrate properties like high thermal stability and solubility in certain solvents, indicating their potential use in advanced material sciences (Yu et al., 2012).
Mechanism of Action
Future Directions
The future directions for research on this compound would depend on its intended use and the results of initial studies. For example, if it showed promising activity as a drug, future research might focus on optimizing its structure for better activity, studying its pharmacokinetics, or testing it in preclinical and clinical trials .
properties
IUPAC Name |
N-(2,6-dimethylphenyl)-1-phenyl-5-propyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-4-9-17-19(22-23-24(17)16-12-6-5-7-13-16)20(25)21-18-14(2)10-8-11-15(18)3/h5-8,10-13H,4,9H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPMKCJJGNQZMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=C(C=CC=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-cyclohexyl-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2820280.png)
![4-Amino-1-cyclopentyl-N-[3-(diethylamino)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B2820281.png)
![6-Amino-1-Boc-1-azaspiro[3.3]heptane](/img/structure/B2820284.png)


![N-[(3S)-pyrrolidin-3-yl]cyclopropanecarboxamide hydrochloride](/img/structure/B2820290.png)


![6-[4-(5-Chloropyrimidin-2-yl)-1,4-diazepan-1-yl]-3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2820294.png)


![5-((3,5-Dimethylpiperidin-1-yl)(furan-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2820298.png)